molecular formula C14H19NO3S3 B1653127 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate CAS No. 175203-05-1

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Cat. No.: B1653127
CAS No.: 175203-05-1
M. Wt: 345.5 g/mol
InChI Key: YJGBNGDIAFVSTH-UHFFFAOYSA-N
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Description

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a complex organic compound with the molecular formula C14H19NO3S3 and a molecular weight of 345.50 g/mol This compound features a thiophene ring substituted with a methylsulfinoimidoyl group and a 2,4,6-trimethylbenzenesulfonate group

Preparation Methods

The synthesis of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves several steps. One common method includes the reaction of thiophene with methylsulfinoimidoyl chloride in the presence of a base, followed by sulfonation with 2,4,6-trimethylbenzenesulfonyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinoimidoyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonate group can yield thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate include other thiophene derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For instance:

    3-(Methylsulfonyl)thiophene: Similar structure but with a sulfonyl group instead of a sulfinoimidoyl group.

    2,4,6-Trimethylbenzenesulfonate derivatives: Compounds with different substituents on the thiophene ring.

Properties

IUPAC Name

imino-methyl-thiophen-3-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-2-3-7-4-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBNGDIAFVSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384878
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-05-1
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 2
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 3
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 4
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 5
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 6
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

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